1,4,5,6,7,8-Hexahydroquinolines are a class of heterocyclic organic compounds that feature a six-membered pyridine ring fused to a cyclohexane ring. These compounds are structurally related to 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities, including calcium channel blocking activity []. Substituted 1,4,5,6,7,8-hexahydroquinolines, particularly those with aryl substituents at the 4-position, have been investigated for their potential pharmacological properties [].
Several papers describe the synthesis of substituted 1,4,5,6,7,8-hexahydroquinoline-3-carboxylates using a one-pot condensation reaction [, , , , , , ]. This reaction generally involves a 5,5-dimethylcyclohexane-1,3-dione (dimedone) derivative, an aromatic aldehyde, and a β-amino-α,β-unsaturated carbonyl compound like methyl 3-aminocrotonate or ethyl acetoacetate [, ]. The reaction is typically carried out in the presence of ammonium acetate as a catalyst and can be accelerated using microwave irradiation or ultrasound [, ].
The crystal structures of several 1,4,5,6,7,8-hexahydroquinoline derivatives have been determined using X-ray crystallography [, , , , , ]. The studies reveal that the 1,4-dihydropyridine ring generally adopts a boat conformation, with the aryl substituent at the 4-position occupying a pseudo-axial position and orientated orthogonally to the plane of the dihydropyridine ring []. The cyclohexanone ring typically exhibits a half-chair/sofa conformation []. In most structures, the carboxyl group at the 3-position is coplanar with the endocyclic double bond, suggesting π conjugation [].
While the specific mechanism of action for "2-phenylethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate" is not discussed, some insights can be drawn from related compounds. Wy-46,300 and Wy-46,531, structurally similar compounds with a 1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-1,7-naphthyridine core, exhibit vascular smooth muscle relaxant and antihypertensive properties []. Their mechanism of action involves a combination of calcium channel blocking and myosin phosphorylation inhibition []. It is plausible that certain 1,4,5,6,7,8-hexahydroquinolines might exhibit similar mechanisms, but further research is needed to confirm this.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: